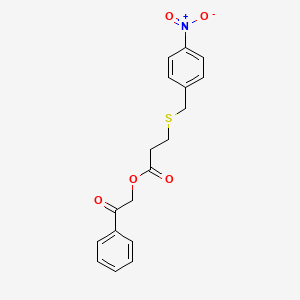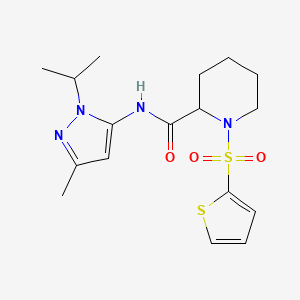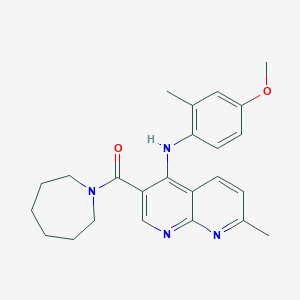![molecular formula C11H15ClFN B2482067 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439902-66-5](/img/structure/B2482067.png)
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride" represents a chemical entity with potential interest in various fields of chemistry and pharmacology. The fluorophenyl group attached to a cyclopropyl-methanamine scaffold could imply interesting biological activity, given the relevance of fluorine in enhancing bioavailability and metabolic stability in pharmaceuticals.
Synthesis Analysis
Synthetic approaches to fluorophenyl cyclopropyl derivatives often involve strategic incorporation of the fluorine atom and cyclopropane ring formation. For instance, cyclopropanation reactions, starting from suitable fluorophenyl precursors and using diazo compounds or Simmons-Smith reagents, could be applied. The synthesis of closely related structures, such as "cis-2-Fluorocyclopropylamine" through stereoselective cyclopropanation under phase-transfer conditions, provides a methodological basis for analogous syntheses (Matsuo, Tani, & Hayakawa, 2004).
Wissenschaftliche Forschungsanwendungen
1. Antidepressant-like Activity
The compound 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride is structurally related to novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have been researched for their potential as antidepressants. These derivatives act as "biased agonists" of serotonin 5-HT1A receptors, exhibiting high selectivity and potent antidepressant-like activity, as shown in studies like the one conducted by Sniecikowska et al. (2019) (Sniecikowska et al., 2019).
2. Analytical Chemistry Applications
In the field of analytical chemistry, similar compounds have been analyzed for various purposes. For example, the analysis of flunarizine, which is structurally related, in the presence of its degradation products was achieved using micellar liquid chromatography (MLC), as documented by El-Sherbiny et al. (2005) (El-Sherbiny et al., 2005).
3. Chemical Precursor Studies
Research by Luo et al. (2022) identified a suspected chemical precursor of 2-fluorodeschloroketamine, which is related to 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride. This study provides insight into the chemical precursor and decomposition pathways of related compounds (Luo et al., 2022).
4. Chiral Discrimination Studies
Research into chiral discrimination has also utilized compounds similar to 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride. Bereznitski et al. (2002) achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, providing valuable insights into enantioselectivity and interaction mechanisms (Bereznitski et al., 2002).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
[1-[(2-fluorophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMGRQKFNAMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)


![3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B2482005.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2482006.png)
![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)